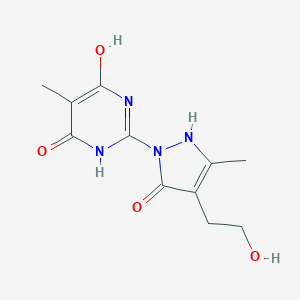![molecular formula C22H25N3O2S2 B276187 3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276187.png)
3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique chemical structure and has been found to have several interesting properties that make it a promising candidate for further study.
作用機序
The mechanism of action of 3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in the growth and proliferation of cancer cells and may also help to protect neurons from damage.
Biochemical and Physiological Effects:
3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has several biochemical and physiological effects. Some of these effects include:
- Inhibition of cancer cell growth and proliferation
- Neuroprotective effects
- Antimicrobial effects
実験室実験の利点と制限
One of the main advantages of using 3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its unique chemical structure. This compound has several interesting properties that make it a promising candidate for further study. However, one of the limitations of using this compound in lab experiments is its high level of toxicity. Care must be taken when handling this compound to avoid exposure.
将来の方向性
There are several future directions for the study of 3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one. Some of these directions include:
- Further study of the mechanism of action of this compound
- Development of new cancer treatments based on this compound
- Investigation of the potential use of this compound in the treatment of neurological disorders
- Development of new antibiotics based on this compound
In conclusion, 3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is a promising compound that has several potential applications in scientific research. Further study of this compound is necessary to fully understand its mechanism of action and potential uses.
合成法
The synthesis of 3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one involves the use of several chemical reactions. The starting materials for the synthesis are readily available and the process is relatively straightforward. However, the synthesis of this compound requires a high level of expertise and should only be carried out by trained professionals.
科学的研究の応用
3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential use in scientific research. This compound has been found to have several interesting properties that make it a promising candidate for further study. Some of the potential applications of this compound include:
- Cancer Research: 3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has been found to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer treatments.
- Neurological Disorders: This compound has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective properties and may be useful in preventing or slowing the progression of these diseases.
- Infectious Diseases: 3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has also been found to have potential applications in the treatment of infectious diseases. It has been shown to have antimicrobial properties and may be useful in the development of new antibiotics.
特性
分子式 |
C22H25N3O2S2 |
|---|---|
分子量 |
427.6 g/mol |
IUPAC名 |
3-cyclopropyl-6-(3-methoxyphenyl)-2-(2-pyrrolidin-1-ylethylsulfanyl)thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H25N3O2S2/c1-27-17-6-4-5-15(13-17)19-14-18-20(29-19)21(26)25(16-7-8-16)22(23-18)28-12-11-24-9-2-3-10-24/h4-6,13-14,16H,2-3,7-12H2,1H3 |
InChIキー |
AJMVYDIURQZFSI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCCN4CCCC4)C5CC5 |
正規SMILES |
COC1=CC=CC(=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCCN4CCCC4)C5CC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one](/img/structure/B276104.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B276107.png)

![ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276111.png)
![6-(3-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B276115.png)
![6-(3,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B276116.png)
![4-Chloro-6-(3-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B276117.png)
![3-(3-methoxyphenyl)-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276119.png)
![2-(4-hydroxy-3-methoxybenzylidene)-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276120.png)
![2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276124.png)

![2-(3-oxo-4,5,6,7-tetrahydro-1H-indazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276126.png)
![ethyl 4-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276127.png)
![ethyl 4-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276130.png)